molecular formula C7H7FO2 B565836 3-Fluoro-4-(hydroxymethyl)phenol CAS No. 96740-92-0

3-Fluoro-4-(hydroxymethyl)phenol

Cat. No.: B565836
CAS No.: 96740-92-0
M. Wt: 142.129
InChI Key: IXBHZARBEOBOTB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the fluorination of 4-(hydroxymethyl)phenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-(hydroxymethyl)phenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of 3-Fluoro-4-(hydroxymethyl)cyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-Fluoro-4-formylphenol or 3-Fluoro-4-carboxyphenol.

    Reduction: Formation of 3-Fluoro-4-(hydroxymethyl)cyclohexanol.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Fluoro-4-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of phenolic compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The hydroxymethyl group can also participate in hydrogen bonding, further affecting the compound’s interactions with its targets.

Comparison with Similar Compounds

  • 4-Fluoro-3-(hydroxymethyl)phenol
  • 2-Fluoro-4-(hydroxymethyl)phenol
  • 3,5-Difluoro-4-(hydroxymethyl)phenol

Uniqueness: 3-Fluoro-4-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the third position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications.

Properties

IUPAC Name

3-fluoro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBHZARBEOBOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

to a stirred solution of 3-fluorophenol (10.4 g) and potassium hydroxide (85%, 6.1 g) in water (20 ml) at 60° C. was added dropwise over 1 h a solution of 37% aqueous formaldehyde solution (14.3 ml) in added water (20 ml). The mixture was cooled to 40° C., stirred for 18 h then cooled to room temperature and acidified with dilute hydrochloric acid. The mixture was extracted with ethyl acetate (2×100 ml). The combined organic extracts were washed (water, brine), dried (sodium sulfate), concentrated in vacuo and purified by column chromatography (SiO2; ethyl acetate-isohexane, 1:1) to give the product as a white, crystalline solid (1.0 g, 8%): δH (400 MHz, DMSO-d6) 9.70 (1H, m, OH), 7.21 (1H, t, J 8.5 Hz), 6.58 (1H, dd, J 8, 2, Hz), 6.51 (1H, dd, J 12, 2 Hz), 4.98 (1H, m, OH) and 4.41 (2H, s); HPLC (XTERRA, 50/80, 235 nm) 93% (0.54 min).
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8%

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